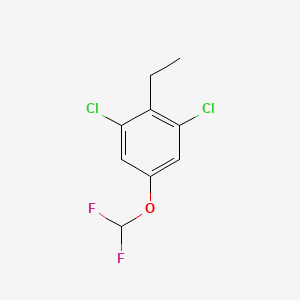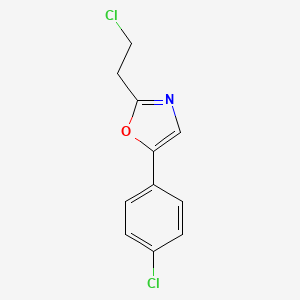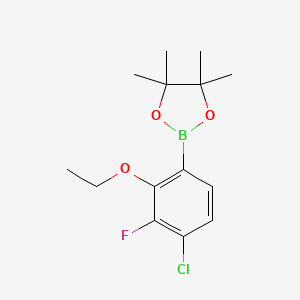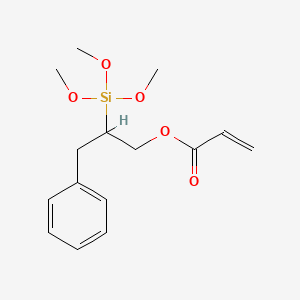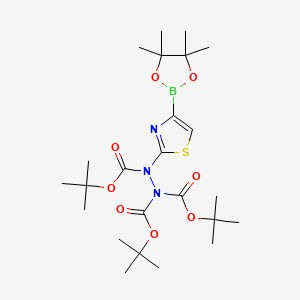
5-Trifluoromethyluracil-1-ylacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trifluoromethyluracil-1-ylacetic acid methyl ester is a synthetic organic compound that belongs to the class of trifluoromethylated uracil derivatives. These compounds are known for their significant biological and chemical properties, making them valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyluracil-1-ylacetic acid methyl ester typically involves the trifluoromethylation of uracil derivatives followed by esterification. One common method includes the reaction of 5-trifluoromethyluracil with bromoacetic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Trifluoromethyluracil-1-ylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Trifluoromethyluracil-1-ylacetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Trifluoromethyluracil-1-ylacetic acid methyl ester involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively inhibit the activity of enzymes involved in nucleic acid metabolism, such as thymidylate synthase. This inhibition results in the disruption of cell division and growth, making it a potent anticancer and antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also targets nucleic acid metabolism.
5-Trifluoromethyluracil: A precursor to 5-Trifluoromethyluracil-1-ylacetic acid methyl ester with similar biological properties.
Trifluoromethylated Pyrimidines: A class of compounds with similar chemical structures and biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which enhances its solubility and bioavailability compared to other trifluoromethylated uracil derivatives. This makes it a valuable compound for further research and development in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C8H7F3N2O4 |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
methyl 2-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C8H7F3N2O4/c1-17-5(14)3-13-2-4(8(9,10)11)6(15)12-7(13)16/h2H,3H2,1H3,(H,12,15,16) |
Clave InChI |
QRVFPKMTCICLNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C(=O)NC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



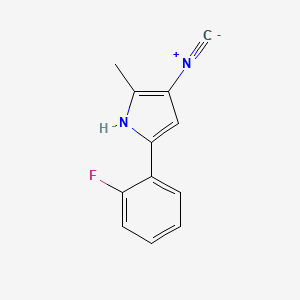
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)


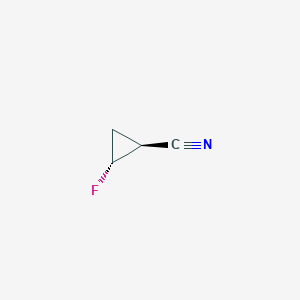

![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
